![molecular formula C13H19NS B2853084 3-[(4-Methyl-1-piperidino)methyl]thiophenol CAS No. 1443336-93-3](/img/structure/B2853084.png)
3-[(4-Methyl-1-piperidino)methyl]thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methyl-1-piperidino)methyl]thiophenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is responsible for regulating movement, emotion, and motivation in the brain. In
科学的研究の応用
3-[(4-Methyl-1-piperidino)methyl]thiophenol has been used extensively in scientific research as a tool to study the dopaminergic system in the brain. 3-[(4-Methyl-1-piperidino)methyl]thiophenol is selectively taken up by dopaminergic neurons, where it is metabolized into a neurotoxic metabolite called MPP+. MPP+ damages dopaminergic neurons by inhibiting mitochondrial respiration, leading to cell death. This mechanism of action is similar to that of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. 3-[(4-Methyl-1-piperidino)methyl]thiophenol has been used to create animal models of Parkinson's disease, which can be used to study the disease's mechanisms and develop potential treatments.
作用機序
3-[(4-Methyl-1-piperidino)methyl]thiophenol is taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+. MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and cell death. The selective uptake of 3-[(4-Methyl-1-piperidino)methyl]thiophenol by dopaminergic neurons makes it a useful tool for studying the dopaminergic system in the brain.
Biochemical and Physiological Effects:
3-[(4-Methyl-1-piperidino)methyl]thiophenol has been shown to cause selective damage to dopaminergic neurons in the brain, leading to motor deficits and other Parkinson's disease-like symptoms in animal models. 3-[(4-Methyl-1-piperidino)methyl]thiophenol has also been shown to alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
3-[(4-Methyl-1-piperidino)methyl]thiophenol has several advantages as a tool for studying the dopaminergic system in the brain. Its selective uptake by dopaminergic neurons makes it a useful tool for studying the mechanisms of Parkinson's disease and developing potential treatments. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol can be used to create animal models of Parkinson's disease, which can be used to study the disease's progression and test potential therapies. However, there are also limitations to using 3-[(4-Methyl-1-piperidino)methyl]thiophenol in lab experiments. 3-[(4-Methyl-1-piperidino)methyl]thiophenol's neurotoxic effects can be difficult to control, and the compound may have off-target effects on other systems in the body. Additionally, 3-[(4-Methyl-1-piperidino)methyl]thiophenol may not fully replicate the complex pathophysiology of Parkinson's disease in humans.
将来の方向性
There are several future directions for research on 3-[(4-Methyl-1-piperidino)methyl]thiophenol and its potential applications. One area of research is developing new animal models of Parkinson's disease that more closely replicate the human disease's pathophysiology. Additionally, researchers are exploring the use of 3-[(4-Methyl-1-piperidino)methyl]thiophenol in developing new treatments for Parkinson's disease, such as gene therapy or stem cell transplantation. Finally, researchers are studying the potential neuroprotective effects of compounds that can prevent or reverse 3-[(4-Methyl-1-piperidino)methyl]thiophenol-induced neurotoxicity, which may have implications for treating other neurodegenerative disorders.
合成法
3-[(4-Methyl-1-piperidino)methyl]thiophenol can be synthesized by reacting 4-methyl-1-piperidine with thiophenol in the presence of a strong base such as sodium hydride. The reaction yields 3-[(4-Methyl-1-piperidino)methyl]thiophenol as a yellowish oil, which can be purified by distillation or chromatography. The purity of 3-[(4-Methyl-1-piperidino)methyl]thiophenol can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFJAILMPTREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

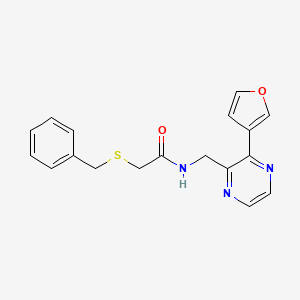
![3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2853004.png)

![4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2853008.png)
![3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2853009.png)
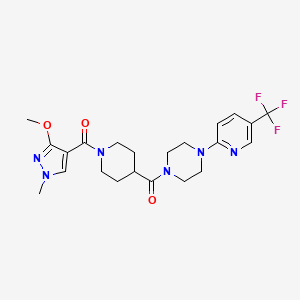
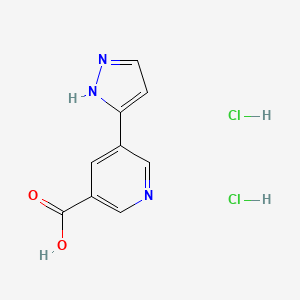
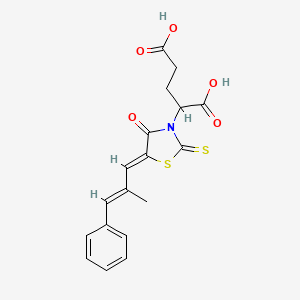
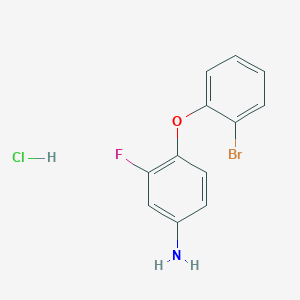
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)
![2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B2853020.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2853023.png)
